

Technical Support Center: Optimizing DSM265 Dosage and Administration in Mice

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Compound of Interest

Compound Name: DSM265

Cat. No.: B607214

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Welcome to the technical support center for the use of **DSM265** in murine models. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues encountered during the administration of this antimalarial compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **DSM265**?

A1: **DSM265** is a potent and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.^{[1][2][3][4][5][6]} This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA in the malaria parasite.^{[1][4]} Unlike their human hosts, Plasmodium species lack pyrimidine salvage pathways and are entirely dependent on this de novo synthesis, making DHODH an excellent drug target.^{[1][4]} By inhibiting DHODH, **DSM265** effectively halts parasite replication.^{[4][6]}

Q2: What is the recommended dosage of **DSM265** for efficacy studies in mice?

A2: Due to the short half-life of **DSM265** in mice (approximately 2-4 hours), a twice-daily (b.i.d.) dosing regimen is recommended to maintain therapeutic plasma concentrations.^[1] The reported 90% effective dose (ED90) in the P. falciparum SCID mouse model is 3 mg/kg/day, administered as 1.5 mg/kg twice daily via oral gavage.^[7]

Q3: How should **DSM265** be formulated for oral administration in mice?

A3: A common and effective vehicle for preparing **DSM265** for oral gavage in mice is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.02% Tween 80 in water.[8]

Q4: Can **DSM265** be used in rodent malaria parasite models like *P. berghei* or *P. yoelii*?

A4: No, **DSM265** shows poor activity against the DHODH enzyme from rodent Plasmodium species.[1] Therefore, efficacy models using these species are not suitable for profiling **DSM265**. The recommended model is the severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with *P. falciparum*. [1][8]

Q5: What is the expected in vivo activity of **DSM265**?

A5: **DSM265** is efficacious against both the blood and liver stages of *P. falciparum*. [1][3][5][9][10] In the *P. falciparum* SCID mouse model, treatment with an effective dose leads to a significant reduction in parasitemia. [1][8]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Suboptimal efficacy or lack of parasite clearance.	Insufficient drug exposure due to the short half-life of DSM265 in mice.	Ensure a twice-daily (b.i.d.) dosing regimen is being followed to maintain adequate plasma concentrations. [1] Verify the accuracy of the dose preparation and administration volume.
Use of an inappropriate mouse model.	Confirm that you are using a <i>P. falciparum</i> infected humanized mouse model (e.g., SCID mice with human erythrocytes) as DSM265 is not effective against rodent malaria parasites.	
Development of drug resistance.	While DSM265 is active against many drug-resistant parasite strains, resistance can emerge through mutations in the <i>dhodh</i> gene. [11] If resistance is suspected, sequence the <i>dhodh</i> gene of the recrudescence parasites.	
Difficulty in dissolving or formulating DSM265.	Improper vehicle or solvent.	Use the recommended vehicle of 0.5% HPMC with 0.02% Tween 80 for oral administration. [8] For stock solutions, DMSO can be used. [7]
Variability in experimental results.	Inconsistent dosing schedule or administration technique.	Adhere strictly to a consistent twice-daily dosing schedule. Ensure proper oral gavage technique to deliver the full dose accurately.

Differences in mouse strain or parasite strain.

Report the specific mouse and *P. falciparum* strains used in your study for better comparability with published data.

Data Presentation

Table 1: In Vivo Efficacy of DSM265 in the *P. falciparum* SCID Mouse Model

Dose (mg/kg/day)	Dosing Regimen	Outcome	Reference
3	1.5 mg/kg b.i.d.	ED90 (90% effective dose)	[1][7]
13	6.4 mg/kg b.i.d.	Maximum rate of parasite killing	[7]

Table 2: Pharmacokinetic Parameters of DSM265 in Mice

Parameter	Value	Reference
Half-life ($t_{1/2}$)	2 - 4 hours	[1]
Administration Route	Oral	[7]

Experimental Protocols

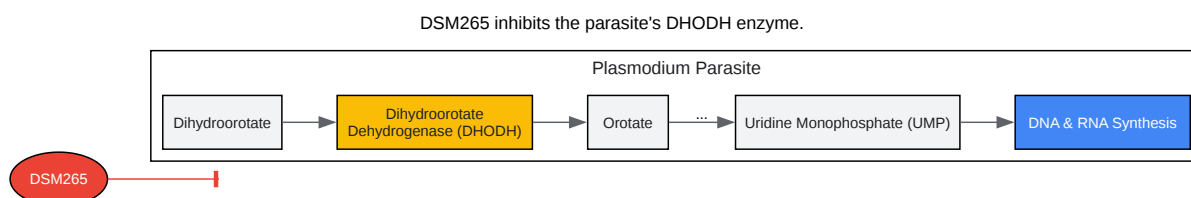
In Vivo Efficacy Testing in the *P. falciparum* SCID Mouse Model

This protocol is a summary of methodologies described in published studies.[1][8]

- **Animal Model:** Severe Combined Immunodeficient (SCID) mice are engrafted with human erythrocytes to support the growth of *P. falciparum*.
- **Infection:** Mice are infected with a specified number of *P. falciparum* parasites (e.g., 2×10^7 parasites) intravenously.[8]

- Treatment Initiation: Drug treatment is typically initiated on day 3 post-infection when parasitemia is established.[8]
- Drug Preparation: Prepare **DSM265** in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.02% Tween 80 in water.[8]
- Administration: Administer **DSM265** orally via gavage twice daily (b.i.d.) for four consecutive days.[1][7][8] The volume of administration is typically 10 ml/kg of body weight.[8]
- Monitoring: Monitor parasitemia daily by collecting a small blood sample and analyzing it via flow cytometry or Giemsa-stained blood smears.[8][12]
- Endpoint: The primary endpoint is the reduction in parasitemia compared to a vehicle-treated control group. The dose that reduces parasitemia by 90% (ED90) at a specific time point (e.g., day 7) is determined.[8]

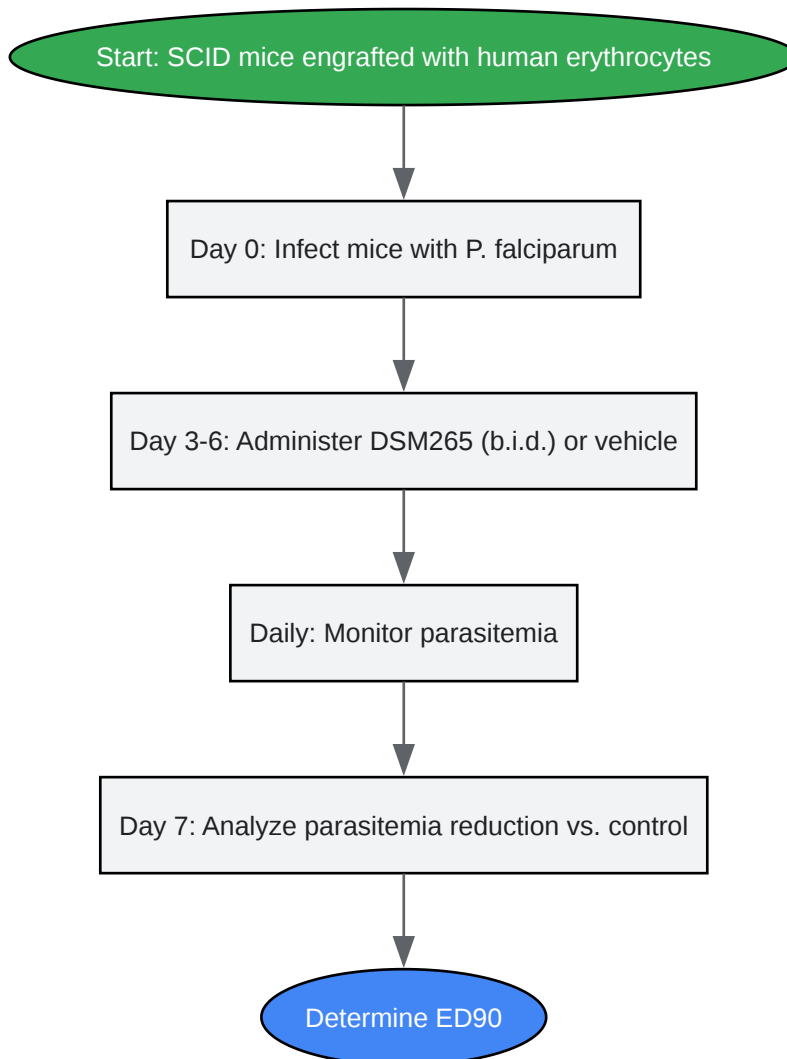
Visualizations



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Caption: **DSM265** inhibits the parasite's DHODH enzyme.

In Vivo Efficacy Experimental Workflow



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